molecular formula C15H13N B3191937 7-methyl-2-phenyl-1H-indole CAS No. 59541-82-1

7-methyl-2-phenyl-1H-indole

Cat. No. B3191937
CAS RN: 59541-82-1
M. Wt: 207.27 g/mol
InChI Key: APHLLJOCDFBTGO-UHFFFAOYSA-N
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Description

7-methyl-2-phenyl-1H-indole is a heterocyclic compound with the following chemical formula: C14H11N . It belongs to the indole family, which is a significant class of nitrogen-containing aromatic compounds. Indoles are found in various natural products, drugs, and biological molecules. They play essential roles in cell biology and have diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of indole derivatives has attracted considerable attention due to their biological significance. Researchers have developed novel methods to construct indole moieties. For instance, one-pot, three-component Fischer indolization–N-alkylation reactions have been employed for the rapid synthesis of 1,2,3-trisubstituted indoles . Additionally, the investigation of indole derivatives as biologically active compounds has led to the development of various synthetic routes .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring fused with a five-membered nitrogen-containing ring. The indole nucleus contains ten π-electrons, making it aromatic. Electrophilic substitution readily occurs on the indole ring due to the delocalization of π-electrons . Here’s the chemical structure:


Chemical Reactions Analysis

Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents . Chlorine derivatives of indole have also shown promising antimycobacterial activity .

properties

IUPAC Name

7-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-5-9-13-10-14(16-15(11)13)12-7-3-2-4-8-12/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHLLJOCDFBTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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